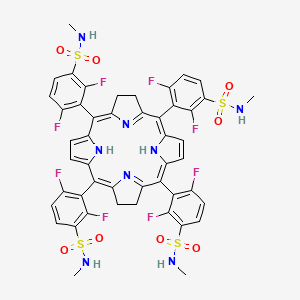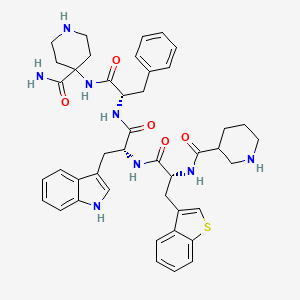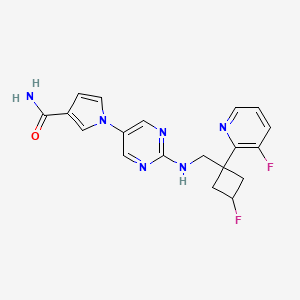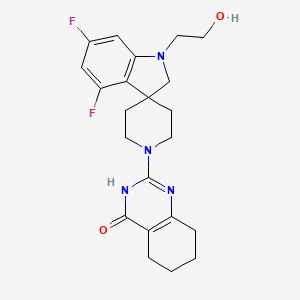
RK-287107
Descripción general
Descripción
RK-287107 es un inhibidor potente y específico de las enzimas tankyrasa, que son miembros de la familia de poli (ADP-ribosa) polimerasas. Las enzimas tankyrasa desempeñan un papel crucial en la regulación de la vía de señalización Wnt/β-catenina, que a menudo se activa de manera aberrante en varios cánceres, incluido el cáncer colorrectal . Al inhibir la tankyrasa, this compound regula a la baja la β-catenina y suprime el crecimiento de las células de cáncer colorrectal .
Aplicaciones Científicas De Investigación
RK-287107 tiene importantes aplicaciones de investigación científica, particularmente en el campo de la investigación del cáncer. Se ha demostrado que inhibe el crecimiento de las células de cáncer colorrectal que albergan mutaciones en el gen de poliposis adenomatosa coli . Además, this compound se utiliza como un compuesto de herramienta para estudiar la vía de señalización Wnt/β-catenina y su papel en la progresión del cáncer .
Mecanismo De Acción
RK-287107 ejerce sus efectos al inhibir específicamente las enzimas tankyrasa, que están involucradas en la poli (ADP-ribosilación) de Axin, un regulador negativo de la β-catenina . Esta inhibición conduce a la acumulación de Axin y la posterior regulación a la baja de la β-catenina, suprimiendo así el crecimiento de las células cancerosas que dependen de la señalización de β-catenina . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización Wnt/β-catenina y sus efectores aguas abajo .
Compuestos Similares:
- G007-LK
- XAV939
- IWR-1
Comparación: this compound es único en su alta especificidad y potencia como inhibidor de la tankyrasa en comparación con otros compuestos similares . Ha demostrado una eficacia superior en la inhibición del crecimiento de células de cáncer colorrectal con mutaciones de poliposis adenomatosa coli . A diferencia de otros inhibidores, this compound no inhibe significativamente la enzima poli (ADP-ribosa) polimerasa 1, lo que la convierte en una opción terapéutica más selectiva y potencialmente más segura .
Análisis Bioquímico
Biochemical Properties
RK-287107 interacts with tankyrases (tankyrase-1 and tankyrase-2), which are members of the poly (ADP-ribose) polymerase (PARP) family proteins . The inhibition of these enzymes by this compound leads to the attenuation of the Wnt/β-catenin signaling pathway , which plays a crucial role in cancer pathogenesis .
Cellular Effects
This compound has been shown to cause Axin2 accumulation and downregulate β-catenin, T-cell factor/lymphoid enhancer factor reporter activity, and the target gene expression in colorectal cancer cells harboring the shortly truncated APC mutations . It inhibits the growth of APC-mutated (β-catenin-dependent) colorectal cancer cells but not the APC-wild (β-catenin-independent) colorectal cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of tankyrase-1 and tankyrase-2 . This inhibition leads to the accumulation of Axin2, a negative regulator of β-catenin . This post-translational modification causes ubiquitin-dependent degradation of Axin, resulting in β-catenin accumulation . Tankyrase inhibitors like this compound downregulate β-catenin and suppress the growth of APC-mutated colorectal cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been reported that orally given this compound at tolerable doses suppresses tumor growth in a mouse xenograft model .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At tolerable doses, it has been shown to suppress tumor growth in a mouse xenograft model .
Metabolic Pathways
This compound is involved in the Wnt/β-catenin signaling pathway . By inhibiting tankyrases, it downregulates β-catenin and suppresses the growth of adenomatous polyposis coli (APC)-mutated colorectal cancer cells .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de RK-287107 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes en condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan completamente en la literatura disponible .
Métodos de Producción Industrial: La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para la producción a gran escala, asegurando un alto rendimiento y pureza. Esto incluiría el uso de técnicas avanzadas como la cromatografía líquida de alto rendimiento para la purificación y caracterización .
Análisis De Reacciones Químicas
Tipos de Reacciones: RK-287107 principalmente experimenta reacciones relacionadas con su actividad inhibitoria sobre las enzimas tankyrasa. Estas reacciones incluyen la unión al sitio activo de la tankyrasa y la inhibición de su actividad enzimática .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen varios disolventes orgánicos, catalizadores y reactivos específicos para la formación de su estructura química. Las condiciones exactas son propietarias .
Productos Principales Formados: El producto principal formado a partir de las reacciones que involucran this compound es la inhibición de la actividad de la tankyrasa, lo que lleva a la regulación a la baja de la β-catenina y la supresión del crecimiento de las células cancerosas .
Comparación Con Compuestos Similares
- G007-LK
- XAV939
- IWR-1
Comparison: RK-287107 is unique in its high specificity and potency as a tankyrase inhibitor compared to other similar compounds . It has demonstrated superior efficacy in inhibiting the growth of colorectal cancer cells with adenomatous polyposis coli mutations . Unlike some other inhibitors, this compound does not significantly inhibit the poly (ADP-ribose) polymerase 1 enzyme, making it a more selective and potentially safer therapeutic option .
Propiedades
IUPAC Name |
2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O2/c23-14-11-16(24)19-18(12-14)28(9-10-29)13-22(19)5-7-27(8-6-22)21-25-17-4-2-1-3-15(17)20(30)26-21/h11-12,29H,1-10,13H2,(H,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQYCOUBRJEYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4(CC3)CN(C5=C4C(=CC(=C5)F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)
![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)
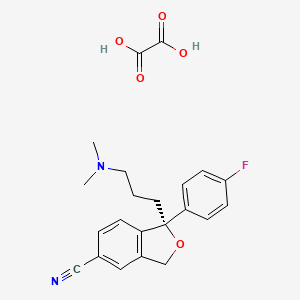
![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)


